1-(Azetidin-3-yl)azetidin-3-ol
CAS No.: 1257293-85-8
Cat. No.: VC3413323
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257293-85-8 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)azetidin-3-ol |
| Standard InChI | InChI=1S/C6H12N2O/c9-6-3-8(4-6)5-1-7-2-5/h5-7,9H,1-4H2 |
| Standard InChI Key | JAPZEBGUFUANNT-UHFFFAOYSA-N |
| SMILES | C1C(CN1)N2CC(C2)O |
| Canonical SMILES | C1C(CN1)N2CC(C2)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-(Azetidin-3-yl)azetidin-3-ol contains two connected azetidine rings, which are four-membered nitrogen-containing heterocycles. The compound features a hydroxyl group at the 3-position of one of the azetidine rings, while the second azetidine is connected at the 3-position of the first ring. This structure creates a unique three-dimensional arrangement that influences its chemical reactivity and potential biological activities.
The compound is structurally related to 1-(Azetidin-3-YL)-3-methylazetidin-3-OL, which contains an additional methyl group at the 3-position of the hydroxyl-bearing azetidine ring . This close structural analog provides insights into the potential characteristics of 1-(Azetidin-3-yl)azetidin-3-ol.
Structural Analogs and Derivatives
Related Azetidine Compounds
Several structurally related compounds have been reported in the literature, providing context for understanding 1-(Azetidin-3-yl)azetidin-3-ol:
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1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride (C₇H₁₆Cl₂N₂O) - A closely related compound with an additional methyl group at the 3-position
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3-(Azetidin-3-yl)propan-1-ol (C₆H₁₃NO) - Contains an azetidine ring with a propanol substituent at the 3-position
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Various substituted azetidine derivatives used as intermediates in the synthesis of pharmaceuticals, such as JAK inhibitors
The table below compares key structural features of these related compounds:
Structure-Activity Relationships
Understanding the structure-activity relationships of 1-(Azetidin-3-yl)azetidin-3-ol requires consideration of its structural features and their potential impact on biological activity. The azetidine ring system is found in various bioactive compounds, including pharmaceutical agents.
Analytical Characterization
Spectroscopic Analysis
Based on related compounds, the spectroscopic characterization of 1-(Azetidin-3-yl)azetidin-3-ol would likely include the following features:
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¹H-NMR spectroscopy would show characteristic signals for the azetidine ring protons, typically in the range of 2.5-4.5 ppm, as observed in related compounds such as 1-benzylazetidin-3-ol
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The hydroxyl proton would likely appear as a broad singlet, potentially exchangeable with deuterium
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¹³C-NMR would show distinctive carbon signals for the azetidine rings and the carbon bearing the hydroxyl group
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Infrared spectroscopy would reveal characteristic bands for N-H stretching (if present), C-H stretching, and a strong O-H stretching band due to the hydroxyl group
For reference, the ¹H-NMR data for 1-benzylazetidin-3-ol shows signals at: "δ ppm: 2.40–2.46 (m,1H), 2.96–2.99 (m,2H), 3.60–3.70 (m,4H), 4.40–4.44 (m,1H), 7.21–7.34 (m,5H)" .
Mass Spectrometry
Mass spectrometric analysis of 1-(Azetidin-3-yl)azetidin-3-ol would likely show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns characteristic of azetidine rings and hydroxyl-bearing structures. Common fragments might include loss of water, ring-opening products, and fragments resulting from cleavage between the two azetidine rings.
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